Carboxyterbinafine

描述

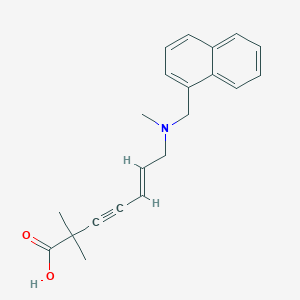

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPCPJFHUUUMEV-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801139862 | |

| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99473-14-0 | |

| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxybutylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801139862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymology of Carboxyterbinafine Formation

Primary Metabolic Routes Leading to Carboxyterbinafine

The formation of this compound primarily occurs through the oxidation of the aliphatic side chain of terbinafine (B446). This process can involve intermediate metabolites such as hydroxyterbinafine.

Aliphatic Oxidation of Terbinafine Precursors

Aliphatic oxidation is a key metabolic transformation of terbinafine, contributing to the formation of this compound. This oxidation can occur at different positions on the branched alkyl side chain. While the direct oxidation of terbinafine to this compound is a possibility, it is often preceded by hydroxylation. Studies using human liver microsomes have characterized alkyl side chain oxidation as one of the major metabolic pathways for terbinafine. scialert.netnih.gov

Sequential Biotransformation from Hydroxyterbinafine

A significant route to this compound involves the sequential biotransformation of hydroxyterbinafine. Terbinafine can be hydroxylated by various CYP enzymes to form hydroxyterbinafine. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com Hydroxyterbinafine is then further oxidized to this compound. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com This oxidative step converts the hydroxyl group to a carboxyl group, resulting in the formation of the carboxylic acid metabolite.

Desmethylthis compound and its Precursors

Desmethylthis compound is another important metabolite of terbinafine, closely related to this compound. It is formed through pathways that involve both N-demethylation and side chain oxidation. Desmethylthis compound can be formed from desmethylterbinafine, which is a product of N-demethylation of terbinafine. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com Subsequently, the aliphatic side chain of desmethylterbinafine undergoes oxidation, potentially through a hydroxy intermediate, to yield desmethylthis compound. Alternatively, hydroxyterbinafine can undergo N-demethylation to form desmethylhydroxyterbinafine, which could then be oxidized to desmethylthis compound. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com Both this compound and N-desmethylthis compound are among the five most prominent metabolites found in plasma and contribute to urinary excretion. scialert.netscialert.net

Cytochrome P450 Isoenzyme Contribution to this compound Synthesis

Role of CYP1A2 in this compound Metabolism

CYP1A2 is one of the key cytochrome P450 enzymes involved in the metabolism of terbinafine. It contributes to the hydroxylation of terbinafine to form hydroxyterbinafine. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com Furthermore, CYP1A2 is also implicated in the N-demethylation of terbinafine and the formation of dihydrodiol metabolites. scialert.netnih.govresearchgate.net While CYP1A2 is involved in the initial steps leading to hydroxyterbinafine, its direct role in the subsequent oxidation of hydroxyterbinafine to this compound is also noted in some metabolic schemes. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com Along with other CYPs, CYP1A2 contributes to the side chain oxidation of terbinafine. scialert.netnih.govresearchgate.net

Involvement of CYP2B6 in this compound Pathways

CYP2B6 also plays a role in the metabolic pathways of terbinafine that can lead to this compound. CYP2B6 is listed among the enzymes that hydroxylate terbinafine to hydroxyterbinafine. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com Moreover, CYP2B6 is involved in the N-demethylation of hydroxyterbinafine to desmethylhydroxyterbinafine, a precursor to desmethylthis compound. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com Studies investigating the contribution of individual CYP isozymes to terbinafine metabolism have identified CYP2B6 as having a role, although its specific contribution to this compound formation compared to other pathways can vary. noahrflynn.comresearchgate.net

Data Tables

Based on the available information regarding the involvement of CYP enzymes in the metabolic pathways leading to this compound and related metabolites, the following table summarizes the reported contributions:

| Metabolic Step Leading Towards this compound | Involved CYP Enzymes |

| Hydroxylation of Terbinafine to Hydroxyterbinafine | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19 |

| Oxidation of Hydroxyterbinafine to this compound | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4 |

| N-demethylation of Terbinafine to Desmethylterbinafine | CYP1A2, CYP2C8, CYP2C9, CYP3A4 |

| Hydroxylation of Desmethylterbinafine | Not explicitly detailed for carboxy formation pathway |

| Oxidation of Desmethyl-hydroxyterbinafine to Desmethylthis compound | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4 |

Detailed Research Findings

Research using human liver microsomes and recombinant CYP enzymes has been crucial in elucidating the metabolic fate of terbinafine. These studies have identified this compound as a major metabolite. scialert.netfda.govscialert.net Kinetic analyses have been performed to determine the efficiency of different CYP enzymes in catalyzing various terbinafine metabolic pathways, including side chain oxidation. nih.gov While multiple CYPs contribute to terbinafine metabolism, the relative importance of each enzyme in the formation of this compound specifically can be complex due to the multiple parallel and sequential reactions involved. Studies have indicated that CYP1A2, CYP2C8, CYP2C9, and CYP2C19 are involved in side chain oxidation. scialert.netnih.govresearchgate.net The oxidation of hydroxyterbinafine to this compound is reported to be mediated by a range of CYPs including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. drugbank.comnih.govmedicaldialogues.inpharmacompass.compharmacompass.com

Research has also explored the formation of a reactive metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), through N-dealkylation pathways of terbinafine and desmethylterbinafine. researchgate.netnoahrflynn.comnih.govresearchgate.netnih.govacs.orgacs.orgnih.gov While this reactive metabolite is distinct from this compound, the studies investigating its formation have also provided insights into the broader metabolic network of terbinafine, confirming the involvement of various CYPs, including CYP1A2 and CYP2B6, in different metabolic branches. researchgate.netnoahrflynn.comacs.orgnih.gov Although some studies focused on the formation of TBF-A did not consistently observe this compound under their specific steady-state conditions, other research clearly establishes this compound as a significant and prominent metabolite in vivo. nih.govresearchgate.netnih.gov

Significance of CYP2C19 in this compound Biotransformation

Kinetic Studies of this compound Metabolic Formation

Kinetic studies investigating the metabolism of terbinafine provide insights into the enzymatic processes involved in the formation of its metabolites, including this compound. These studies often utilize in vitro systems such as human liver microsomes and recombinant CYP enzymes to characterize reaction rates and enzyme efficiencies.

Comparative Reaction Efficiencies Across CYP Isozymes

Comparative kinetic studies using recombinant human CYP isozymes have assessed the efficiencies of individual enzymes in catalyzing different metabolic reactions of terbinafine. These studies help to understand the relative contributions of various CYPs to metabolite formation. For pathways related to this compound formation, such as the N-dealkylation pathways or side chain oxidation, comparisons between enzymes like CYP2C19 and CYP3A4 have shown differences in catalytic efficiency (Vmax/Km). While direct comparative efficiency data specifically for the oxidation of hydroxyterbinafine to this compound by each individual CYP (CYP2C8, CYP2C9, CYP2C19, and CYP3A4) might not be comprehensively available in the provided snippets, studies on related pathways indicate varying efficiencies among these enzymes in terbinafine metabolism. For instance, in certain N-dealkylation steps, CYP2C19 demonstrated higher efficiency than CYP3A4.

Table 1: Representative Kinetic Parameters for Terbinafine Metabolic Pathways in Human Liver Microsomes

| Metabolic Pathway | Km (µM) | Vmax (nmol/h/mg protein) |

|---|---|---|

| N-demethylation | 27.8 | 82 |

| Deamination | 4.4 | 9.8 |

| Alkyl side chain oxidation | - | - |

| Dihydrodiol formation | - | - |

Note: Specific kinetic parameters for alkyl side chain oxidation leading directly to this compound were not explicitly provided in the source snippet in isolation from other pathways.

Non-Cytochrome P450 Enzymes in this compound Metabolism

While the primary enzymatic pathway for this compound formation from hydroxyterbinafine involves cytochrome P450-mediated oxidation, the potential involvement of non-Cytochrome P450 enzymes in the broader metabolism of terbinafine has been considered for other metabolic steps. However, based on the currently available research findings, there is no clear evidence presented in the provided sources that directly implicates specific non-Cytochrome P450 enzymes in the oxidation of hydroxyterbinafine to this compound. The literature predominantly attributes this specific oxidative step to the activity of various CYP isoforms. nih.govnih.govuni.lu Other enzymes, such as carboxylesterases, are mentioned in the context of metabolizing different drugs or in other metabolic pathways of terbinafine like hydrolysis, but their direct role in the formation of the carboxyl group in this compound from hydroxyterbinafine is not established in these sources.

Pharmacokinetic Disposition of Carboxyterbinafine

Absorption and Systemic Clearance of Carboxyterbinafine Metabolites

Terbinafine (B446) is extensively metabolized following oral administration, with systemic clearance primarily dependent on biotransformation scialert.netscialert.net. This compound is one of the major metabolites formed during this process. The metabolism of terbinafine involves several pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation scialert.net. Hydroxyterbinafine is oxidized to this compound drugbank.com. At least seven CYP enzymes are involved in terbinafine metabolism, with significant contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19 scialert.nethres.ca. While this compound has been reported in studies, it was not always observed under certain steady-state conditions in in vitro studies focusing on reactive metabolite formation nih.govresearchgate.net. Modeling studies suggest that the introduction of a negatively-charged group at the terminus of the molecule, as in this compound, may decrease the probability of further metabolism by cytochrome P450 enzymes nih.gov.

Distribution of this compound in Biological Fluids and Tissues

Following the metabolism of terbinafine, this compound is distributed throughout the body. Studies have investigated its presence and concentrations in various biological matrices.

Plasma Concentrations of this compound in Human Cohorts

In humans, this compound is one of the prominent metabolites found in plasma scialert.netscialert.net. After a single oral dose of 125 mg of terbinafine in healthy subjects, the highest plasma concentrations among the main metabolites were observed for the carboxybutyl metabolites, with this compound being predominant researchgate.net. Compared to terbinafine, this compound showed significantly higher Cmax and AUC values (2.4 and 13 times higher, respectively) researchgate.net. In pediatric patients administered a single 125 mg dose, the main metabolites in plasma were unconjugated carboxy compounds nih.gov. The interindividual variability in AUC was similar for terbinafine, N-desmethylterbinafine, and this compound nih.gov. After repeated administration of 125 mg/day, mean trough levels of this compound, along with other metabolites and the parent drug, were similar on days 21, 42, and 56, indicating that steady state was reached and no accumulation occurred between these time points researchgate.netnih.gov.

This compound Detection in Animal Models (e.g., horses, dogs)

This compound has also been detected in the plasma of animal models, such as horses and dogs, after oral administration of terbinafine nih.govnih.govresearchgate.net. In a pharmacokinetic study in horses and Greyhound dogs, ions consistent with this compound were identified in plasma after terbinafine administration nih.govnih.gov. Metabolites were detected as quickly as the parent drug in these species, suggesting first-pass metabolism occurs, similar to humans nih.gov.

Elimination Profile of this compound

The elimination of this compound and other terbinafine metabolites primarily occurs through excretion.

Urinary Excretion Pathways of this compound

Urinary excretion is a major route of elimination for terbinafine and its metabolites in humans, accounting for approximately 80% of the administered dose drugbank.comhres.cafda.govinvivochem.cnpharmascience.com. The unmetabolized parent drug is present in urine only in trace amounts drugbank.comfda.gov. In urine, N-desmethyl-carboxyterbinafine is a major metabolite, accounting for about 10-15% of the administered dose in humans researchgate.netnih.gov. This compound and other hydroxy metabolites are excreted in the range of 0.5-2%, either as glucuronides or in their free form researchgate.net. The five most prominent metabolites found in plasma, including this compound and N-desmethylthis compound, together account for 25% of the total urinary excretion scialert.netscialert.netdocsdrive.com.

Biliary and Fecal Elimination of this compound

The remaining portion of the administered terbinafine dose, approximately 20%, is eliminated in the feces drugbank.comfda.govinvivochem.cnpharmascience.com. Biliary excretion is an important mechanism for the fecal elimination of xenobiotics and their metabolites, particularly for larger, ionized molecules toxmsdt.com. While specific data on the extent of biliary excretion of this compound is not extensively detailed in the provided sources, the presence of metabolites in feces indicates that biliary routes likely contribute to their elimination drugbank.comfda.govinvivochem.cnpharmascience.comtoxmsdt.comnih.govnih.gov.

Data Tables

Based on the information from the search results, the following data tables can be generated:

| Pharmacokinetic Parameter | Terbinafine (Single 125 mg Oral Dose in Humans) | This compound (Single 125 mg Oral Dose in Humans) |

| Cmax | - | 2.4 times higher than terbinafine researchgate.net |

| AUC | - | 13 times higher than terbinafine researchgate.net |

| Metabolite | Percentage of Total Urinary Excretion (Humans) |

| N-desmethyl-carboxyterbinafine | 10-15% researchgate.netnih.gov |

| This compound | 0.5-2% (free or as glucuronide) researchgate.net |

| Other hydroxy metabolites | 0.5-2% (free or as glucuronide) researchgate.net |

| Sum of 5 prominent metabolites | 25% scialert.netscialert.netdocsdrive.com |

| Species | Metabolites Identified in Plasma after Terbinafine Administration |

| Horses | Ions consistent with this compound, n-desmethylterbinafine, hydroxyterbinafine, and desmethylhydroxyterbinafine nih.govnih.gov |

| Dogs | Ions consistent with this compound, n-desmethylterbinafine, hydroxyterbinafine, and desmethylhydroxyterbinafine nih.govnih.gov |

Steady-State Pharmacokinetics of this compound

Studies investigating the pharmacokinetics of terbinafine and its metabolites have provided some insights into the steady-state behavior of this compound. In a study involving pediatric patients who received repeated oral administration of terbinafine, the steady-state pharmacokinetics of this compound were assessed nih.gov.

Accumulation Dynamics of this compound

In the aforementioned pediatric study, mean trough levels of this compound were measured on days 21, 42, and 56 following repeated oral administration of terbinafine nih.gov. The findings indicated that the mean trough levels for this compound were similar across these time points nih.gov. This observation suggests that steady state for this compound was achieved by day 21 of repeated administration, and no significant accumulation occurred between day 21 and day 56 nih.gov.

Conversely, one study noted that this compound was reported by other researchers but was not observed under their specific steady-state conditions nih.gov. This discrepancy could potentially be attributed to differences in study design, analytical methods, or the specific population studied.

Based on the available data from the pediatric study, the accumulation dynamics of this compound appear to reach a steady state relatively early during repeated terbinafine administration, with no further significant accumulation observed over an extended period nih.gov.

Factors Influencing this compound Steady-State Levels (e.g., hepatic function, renal function)

The steady-state levels of any compound, including metabolites like this compound, can be influenced by various physiological factors, notably hepatic and renal function. The liver plays a central role in drug metabolism, and hepatic impairment can significantly alter the pharmacokinetics of drugs and their metabolites, particularly those undergoing extensive metabolism or biliary excretion europa.eubiopharmaservices.comuc.ptfda.gov. While this compound is a metabolite, its formation is dependent on hepatic metabolism of the parent drug, terbinafine drugbank.commedicaldialogues.in. Furthermore, subsequent metabolism or excretion of this compound itself could be affected by hepatic function. Modeling studies have suggested that the presence of a negatively-charged carboxyl group, as in this compound, may decrease the likelihood of metabolism by cytochrome P450 enzymes nih.gov.

The kidneys are the primary route of excretion for many drugs and their metabolites, particularly hydrophilic compounds fda.govucl.ac.beeuropa.eu. Renal impairment can lead to decreased renal clearance, resulting in the accumulation of compounds that are primarily renally eliminated fda.govucl.ac.beeuropa.eumedicinainterna.net.pe. While the specific routes and extent of this compound excretion are not detailed in the provided snippets, metabolites are often more water-soluble than their parent compounds and thus more likely to be renally excreted biopharmaservices.com. Impaired renal function could therefore potentially impact the elimination of this compound and influence its steady-state levels.

Further dedicated research would be required to comprehensively characterize the influence of hepatic and renal function on the steady-state pharmacokinetics of this compound specifically.

Data Table Placeholder:

While the search results indicate that this compound reached steady state in a pediatric study by day 21, specific numerical data for mean trough levels at different time points (Days 21, 42, 56) were not provided in the snippets nih.gov. Therefore, a quantitative data table cannot be generated based solely on the available information. The finding is qualitatively described in the text above.

Advanced Analytical Methodologies for Carboxyterbinafine Quantification and Characterization

Chromatographic Techniques for Carboxyterbinafine Analysis

Chromatography plays a central role in the separation and analysis of this compound from complex mixtures. Different chromatographic modalities, often coupled with sensitive detection methods, are employed depending on the specific analytical requirements, such as matrix complexity, required sensitivity, and the need for stereochemical analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

HPLC is a widely used technique for the determination of this compound in biological samples like plasma and urine. nih.govresearchgate.netnih.gov This method allows for the separation of this compound from the parent drug and other metabolites based on their differential interactions with a stationary phase and a mobile phase. nih.gov

Various detectors can be coupled with HPLC for this compound analysis. UV detection is commonly employed, particularly when analyzing this compound in plasma and urine following appropriate sample preparation steps. nih.govresearchgate.netnih.gov For instance, one analytical procedure utilized UV detection for this compound in plasma after protein precipitation or sample extraction. nih.gov In quantitative urine analysis, HPLC systems coupled with UV absorption monitoring have been used for this compound and other metabolites. nih.gov The detection limit for this compound in plasma using HPLC with UV detection has been reported as 100 ng/ml. nih.gov For urine analysis of this compound and other related substances by HPLC, the detection limit was 300 ng/ml. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity this compound Detection

LC-MS/MS is considered a gold standard for metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation patterns. alwsci.com This technique is particularly valuable for the detection and quantification of this compound, especially when high sensitivity is required or when analyzing complex matrices.

LC-MS/MS methods have been developed for the analysis of antifungal agents and their metabolites, including this compound, in various matrices such as aqueous environmental samples. rsc.orgnih.govresearchgate.netresearchgate.net These methods often utilize reversed-phase columns for chromatographic separation and operate in positive ion mode with electrospray ionization (ESI). ijnrd.orgnih.gov Analyte quantification is typically performed using multiple reaction monitoring (MRM), which enhances specificity and sensitivity by monitoring specific precursor-product ion transitions. researchgate.netijnrd.org LC-MS/MS enables the quantification of this compound and other metabolites at low ng/L concentrations in environmental matrices. rsc.orgnih.govresearchgate.netresearchgate.net

Sample Preparation Strategies for this compound in Complex Biological Matrices

Analyzing this compound in biological matrices such as plasma or urine requires effective sample preparation to isolate the analyte, remove interfering substances, and concentrate the sample for optimal chromatographic analysis.

Protein Precipitation and Liquid-Liquid Extraction Methodologies

Protein precipitation is a fundamental step in preparing biological samples like plasma for chromatographic analysis. nih.govtudublin.ienacalai.comthermofisher.com This process removes proteins that can interfere with chromatographic separation and potentially damage analytical columns. nacalai.com Methods for protein precipitation commonly involve the addition of organic solvents such as methanol (B129727) or acetonitrile. nih.govnacalai.comthermofisher.com Following the addition of the precipitating agent, the sample is typically mixed and centrifuged to separate the precipitated proteins from the supernatant containing the analyte. nacalai.comthermofisher.com Protein precipitation with methanol has been used in analytical procedures for determining this compound in plasma. nih.govresearchgate.netnih.govresearchgate.net

Liquid-liquid extraction (LLE) is another technique used for sample preparation, particularly for concentrating hydrophobic compounds and separating analytes based on their differential solubility in two immiscible liquid phases. nacalai.com While LLE can be effective, it may not be suitable for analytes strongly bound to proteins. nacalai.com Sample extraction with hexane (B92381) has also been mentioned in the context of preparing plasma samples for the analysis of terbinafine (B446) and its metabolites, including this compound. nih.govresearchgate.netnih.govresearchgate.net

Solid-Phase Extraction for this compound Isolation

Solid-phase extraction (SPE) is a versatile sample preparation technique widely used to isolate and concentrate analytes from complex matrices and remove interfering compounds prior to chromatographic analysis. thermofisher.comsigmaaldrich.com SPE utilizes a solid stationary phase to retain either the analyte or impurities based on various interactions, allowing for selective elution of the target compound. thermofisher.comsigmaaldrich.com

SPE can be used to improve analytical results by reducing sample complexity, minimizing baseline interferences, and increasing detection sensitivity. thermofisher.com While the search results specifically mention SPE for the analysis of other antifungal agents and metabolites in environmental and biological samples researchgate.netijnrd.orgchromatographyonline.com, and list "Solid Phase Extraction" in relation to Carboxy Terbinafine , a specific detailed protocol for this compound isolation using SPE from biological matrices was not extensively detailed in the provided snippets. However, SPE is a common downstream method following protein precipitation for further sample cleanup before LC-MS/MS analysis. thermofisher.com The choice of SPE sorbent and elution solvents depends on the chemical properties of this compound. thermofisher.comsigmaaldrich.com

Validation Parameters for this compound Analytical Methods

Validation of analytical methods for this compound is essential to ensure the reliability, accuracy, and consistency of the results obtained. Method validation typically involves assessing several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eudemarcheiso17025.comelementlabsolutions.com These parameters demonstrate that the method is "fit-for-purpose" and meets the required performance criteria for its intended application. elementlabsolutions.com

Linearity, Accuracy, and Precision Assessments

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. europa.euelementlabsolutions.com For this compound analytical methods, linearity is typically assessed by preparing a series of standard solutions at different concentrations within the expected analytical range and measuring their responses. A calibration curve is then generated by plotting the response versus the concentration. The linearity is evaluated by the correlation coefficient (r or r²) of this curve, with values close to 1 indicating good linearity. researchgate.netresearchgate.net

Accuracy refers to the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value. europa.euelementlabsolutions.com Accuracy for this compound methods is commonly assessed by analyzing samples with known concentrations of the metabolite (e.g., spiked blank matrix samples) and calculating the percentage recovery. europa.euresearchgate.net

Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com Precision is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision or within-laboratory variation). demarcheiso17025.com It is often expressed as the relative standard deviation (RSD) of the replicate measurements. researchgate.netresearchgate.net

Based on available research, analytical methods for terbinafine and its metabolites, including this compound, have demonstrated good linearity, accuracy, and precision within their respective validated ranges and matrices. nih.govrsc.orgresearchgate.netresearchgate.net For instance, one RP-UFLC method for terbinafine HCl showed a correlation coefficient of 0.997 in the range of 10 µg/ml to 500 µg/ml, indicating good linearity. researchgate.net Recovery studies for this method were within acceptable limits, demonstrating accuracy. researchgate.net Intra-day and inter-day variability, represented by percentage RSD, were reported to be less than 1.7%. researchgate.net Another method for terbinafine and its N-demethylated metabolite reported inter- and intra-day precision between 0.2% and 16%. researchgate.net

Limit of Detection and Limit of Quantification for this compound

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected, but not necessarily quantified, under the stated experimental conditions. stillatechnologies.comcawood.co.uk The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. stillatechnologies.comcawood.co.uk

LOD and LOQ are critical parameters for assessing the sensitivity of an analytical method. elementlabsolutions.com They are typically determined statistically based on the standard deviation of the response and the slope of the calibration curve, or by analyzing blank samples and samples with very low concentrations of the analyte. stillatechnologies.comcawood.co.uk The LOD is commonly defined as 3 times the standard deviation of the blank, while the LOQ is typically 10 times the standard deviation of the blank. cawood.co.uk

For this compound, reported LOD and LOQ values vary depending on the analytical method, the matrix being analyzed (e.g., plasma, urine), and the specific experimental conditions. An early HPLC method for this compound in plasma reported a detection limit of 100 ng/ml. nih.gov For urine analysis of terbinafine and its metabolites (including this compound), the detection limit was reported as 300 ng/ml by HPLC. nih.gov More recent methods, often employing LC-MS/MS, can offer lower detection and quantification limits, particularly for environmental matrices. rsc.org For example, a chiral liquid chromatography coupled with tandem mass spectrometry method for antifungal agents and their metabolites, including N-desmethyl-carboxyterbinafine, in aqueous environmental matrices reported low (ng L⁻¹) MQLs (Method Quantification Limits) for most analytes. rsc.org

Application of Isotope-Labeled Standards in this compound Research

Isotope-labeled standards play a crucial role in the accurate quantification of this compound, particularly in complex biological or environmental matrices. lgcstandards.com These standards are chemically identical to the analyte but contain one or more atoms of a stable isotope (e.g., ²H, ¹³C, ¹⁵N) instead of the naturally abundant isotopes. thermofisher.com

The primary application of isotope-labeled this compound standards is as internal standards in mass spectrometry-based analytical methods, such as LC-MS/MS. nih.gov By adding a known amount of the isotope-labeled standard to each sample before extraction and analysis, variations in sample preparation, matrix effects, and instrument response can be compensated for. thermofisher.com The ratio of the signal from the native this compound to the signal from the isotope-labeled internal standard is used for quantification, leading to improved accuracy and precision. thermofisher.com

Several sources offer isotope-labeled this compound and related compounds. For instance, Carboxy Terbinafine-d7, a labeled metabolite of terbinafine, is available and used as a standard. pharmaffiliates.com Terbinafine-d3 HCl (N-methyl-d3) is another example of a labeled standard related to the terbinafine metabolic pathway. pharmaffiliates.com The use of these stable isotope-labeled standards is essential for developing robust and reliable quantitative methods for this compound in various research applications. lgcstandards.com

Interlaboratory Standardization of this compound Analytical Protocols

Interlaboratory standardization of analytical protocols for this compound is important for ensuring comparability and consistency of results across different laboratories and studies. Standardization involves establishing agreed-upon procedures, quality control measures, and performance criteria for the analytical methods.

While specific detailed information on dedicated interlaboratory standardization programs solely for this compound analysis was not extensively found in the search results, the principles of interlaboratory standardization are broadly applied in analytical chemistry, particularly in regulated environments and research collaborations. demarcheiso17025.com This often involves:

Development and use of validated methods: Utilizing analytical methods that have been thoroughly validated for parameters like linearity, accuracy, and precision according to established guidelines (e.g., ICH guidelines). europa.eudemarcheiso17025.comresearchgate.net

Use of certified reference materials: Employing certified reference materials of this compound, when available, to ensure the accuracy of measurements and calibrate instruments.

Establishment of standard operating procedures (SOPs): Documenting detailed SOPs for sample collection, preparation, analysis, and data reporting to minimize variability.

Method transfer and harmonization: When multiple laboratories are involved in a study, methods may be transferred and harmonized to ensure consistency.

Research involving the analysis of terbinafine and its metabolites in biological matrices from studies in different species, such as horses and Greyhounds, highlights the need for reliable and potentially standardized analytical approaches to compare findings. science.govscience.gov The development and validation of methods for terbinafine and its metabolites in various matrices like plasma, milk, and urine over time also suggest an ongoing effort towards establishing reliable analytical procedures. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6443234 |

| Terbinafine | 1549008 |

| Terbinafine-d3 (hydrochloride) | 131674218 |

| Carboxy Terbinafine-d7 | 1246833-21-5 (CAS Number) pharmaffiliates.com |

Note: PubChem CID for Carboxy Terbinafine-d7 was not directly found, but the CAS number is provided in a source mentioning its use as a labeled standard. pharmaffiliates.com PubChem often links CAS numbers to CIDs. Searching PubChem with the CAS number 1246833-21-5 confirms it is associated with "Carboxy Terbinafine-d7" and provides CID 131674218. citeab.com

Interactive Data Table Example (Illustrative - based on search result snippets)

While detailed raw data for creating interactive tables for this compound validation parameters was not consistently available across search results, an illustrative example based on reported ranges is provided below.

| Parameter | Matrix | Method Type | Range | Correlation Coefficient (r²) | Precision (RSD%) | LOD (ng/ml) | LOQ (ng/ml) | Source |

| Linearity | Plasma | HPLC-UV | Not specified | Not specified | Not specified | 100 | Not specified | nih.gov |

| Linearity | Urine | HPLC-UV | Not specified | Not specified | Not specified | 300 | Not specified | nih.gov |

| Linearity | Various | RP-UFLC | 10 - 500 µg/ml | 0.997 | < 1.7 (Intra/Inter-day) | Not specified | Not specified | researchgate.net |

| Precision | Tissues | HPLC | Not specified | Not specified | 0.2 - 16 | 10-100 | 10-100 | researchgate.net |

| Linearity | Aqueous Env. | Chiral LC-MS/MS | Not specified | > 0.997 | 3 - 31 | Low (ng/L) | Low (ng/L) | rsc.org |

Drug Drug Interactions and Carboxyterbinafine’s Role

Influence of Co-Administered Drugs on Carboxyterbinafine Metabolism

The metabolism of terbinafine (B446), which leads to the formation of this compound, is primarily mediated by several CYP isoenzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 nih.govmedicaldialogues.indrugbank.comefda.gov.ettmda.go.tzhres.ca. Co-administration of drugs that inhibit or induce these enzymes can consequently alter the metabolic rate of terbinafine, thereby influencing the production of its metabolites, including this compound.

For instance, drugs known to inhibit CYP enzymes involved in terbinafine metabolism can lead to decreased clearance of the parent drug and potentially altered metabolite profiles. Cimetidine, a known enzyme inhibitor, has been shown to decrease the clearance of terbinafine efda.gov.ettmda.go.tzhres.ca. Similarly, fluconazole, which inhibits both CYP2C9 and CYP3A4, increases the plasma concentration (Cmax) and area under the curve (AUC) of terbinafine efda.gov.ettmda.go.tz. Conversely, enzyme inducers can accelerate terbinafine metabolism, potentially leading to lower plasma concentrations of the parent drug and altered levels of its metabolites. Rifampicin, a potent enzyme inducer, has been observed to increase the clearance of terbinafine efda.gov.ettmda.go.tz.

This compound as an Indicator of Terbinafine Metabolic Enzyme Inhibition or Induction

Monitoring the concentrations of drugs and their metabolites in biological fluids is a standard approach in assessing pharmacokinetic drug interactions sps.nhs.uk. This compound, being a major metabolite of terbinafine, can serve as an indicator of the activity of the enzymes involved in terbinafine's metabolic clearance.

Changes in the plasma or urinary concentrations of this compound, relative to the parent drug (terbinafine) or other metabolites, can provide insights into whether co-administered drugs are inhibiting or inducing the specific CYP enzymes responsible for its formation nih.gov. For example, if a co-administered drug inhibits the enzymes that convert hydroxyterbinafine to this compound (CYP3A4, 2B6, 1A2, 2C9, 2C8, 2C19), one might observe decreased levels of this compound and potentially increased levels of its precursor, hydroxyterbinafine, or the parent drug, terbinafine nih.govmedicaldialogues.indrugbank.com. Conversely, induction of these enzymes could lead to increased this compound formation.

Studies that quantify terbinafine and its metabolites, including this compound, in the presence and absence of potential interacting drugs are essential for characterizing the impact on metabolic pathways nih.gov. While terbinafine's inhibitory effect on CYP2D6 is a well-documented interaction where changes in the metabolic ratio of a CYP2D6 substrate (like dextromethorphan) are used as an indicator medicaldialogues.inefda.gov.ethres.cahres.ca, changes in this compound levels can similarly indicate altered activity of the enzymes in the oxidative metabolic pathway of terbinafine.

Mechanistic Investigations of this compound-Related Drug Interactions

Mechanistic investigations into drug interactions involving this compound focus on identifying and characterizing the specific enzymes responsible for its formation and how co-administered drugs affect their activity. The primary pathway involves the oxidation of hydroxyterbinafine, with contributions from multiple CYP enzymes nih.govmedicaldialogues.indrugbank.com.

In vitro studies utilizing human liver microsomes or recombinant CYP enzymes are crucial for determining which specific isoforms catalyze the formation of this compound and assessing the inhibitory or inductive potential of co-administered drugs on these enzymes researchgate.netadmescope.com. By incubating potential interacting drugs with these enzyme systems and measuring the production rate of this compound from its precursor, researchers can determine the extent and type of enzyme modulation.

Furthermore, in vivo studies in healthy volunteers or patient populations receiving concomitant medications are necessary to confirm the clinical relevance of in vitro findings europa.eu. These studies involve administering terbinafine with and without the co-administered drug and measuring the resulting plasma and urinary concentrations of terbinafine and its metabolites, including this compound, over time using sensitive analytical methods such as High-Performance Liquid Chromatography (HPLC) nih.gov. Changes in the pharmacokinetic parameters of this compound, such as AUC, Cmax, or clearance, can then be correlated with the presence of the co-administered drug, providing direct evidence of a drug interaction affecting its metabolism or disposition. Understanding these mechanisms is vital for predicting potential interactions and managing concomitant drug use.

Environmental and Comparative Aspects of Carboxyterbinafine

Detection and Fate of Carboxyterbinafine in Environmental Matrices

The presence and fate of antifungal agents in the environment have not been extensively investigated, despite their increased usage. rsc.orgrsc.org this compound, identified as a metabolite of terbinafine (B446), has been quantified in selected environmental samples, specifically in the aqueous environment. rsc.orgrsc.org Studies utilizing analytical methods like chiral liquid chromatography coupled with tandem mass spectrometry have enabled the detection and profiling of various antifungal agents and their metabolites, including N-desmethyl-carboxyterbinafine, in environmental matrices. rsc.orgrsc.org These studies suggest that the sources of these detected compounds in the aqueous environment may be linked more to animal and plant protection uses of antifungals rather than solely human usage. rsc.orgrsc.org

While terbinafine itself is not readily biodegradable according to some tests, studies on its transformation in water/sediment systems have shown relatively short dissipation times in the total system. fass.se Terbinafine has a high potential for bioaccumulation. fass.se Although the specific environmental fate of this compound is not as extensively documented as that of the parent compound, its detection in environmental water indicates its presence as a transformation product. rsc.orgrsc.org Further research is needed to fully understand the persistence, degradation pathways, and potential ecological impact of this compound in various environmental compartments.

Comparative Metabolic Studies of this compound Across Species

Terbinafine undergoes extensive metabolism in various species, including humans, horses, and dogs. researchgate.netnih.govfda.govnih.govdrugbank.comnih.govresearchgate.net The metabolic pathways are generally similar across these species, primarily involving N-demethylation, deamination, and oxidation of the alkyl side chain. fda.govresearchgate.net this compound is one of the metabolites identified in plasma after terbinafine administration in both horses and Greyhound dogs, similar to findings in human studies. researchgate.netnih.govnih.govresearchgate.net

While similar metabolites are detected, the relative abundance of these metabolites can differ between species. nih.gov In humans, this compound is reported as one of the major metabolites found in plasma, often at higher concentrations than other metabolites like N-desmethylterbinafine. nih.govnih.gov The kinetics of this compound and N-desmethylterbinafine metabolites have been reported as comparable in children. nih.gov

Data on the comparative pharmacokinetics and metabolite profiles across a wide range of species, beyond common laboratory animals and domestic animals like horses and dogs, is limited. However, the identification of this compound as a consistent metabolite in species studied highlights a common metabolic route for terbinafine involving the oxidation of the alkyl side chain.

Implications of this compound in Veterinary Pharmacokinetics Research

Pharmacokinetic studies in veterinary species like horses and dogs have identified this compound along with other metabolites such as n-desmethylterbinafine, hydroxyterbinafine, and desmethylhydroxyterbinafine. researchgate.netnih.govnih.govresearchgate.net The rapid detection of these metabolites in plasma, sometimes as quickly as the parent drug, suggests that first-pass metabolism is occurring in these species, similar to humans. nih.govmsdvetmanual.com

Understanding the concentrations and kinetics of metabolites like this compound in veterinary species can provide insights into the extent of terbinafine metabolism, potential for drug interactions affecting metabolism, and the routes of excretion. Although this compound is generally considered to have weak or no antifungal activity compared to terbinafine, its presence and concentration can serve as biomarkers for exposure to the parent drug and the activity of metabolic pathways in veterinary patients. fass.se Further research focusing on the specific pharmacokinetics of this compound in various veterinary species could enhance the understanding of terbinafine disposition and aid in optimizing therapeutic strategies.

Future Research Directions for Carboxyterbinafine

Integrated Omics Approaches for Carboxyterbinafine Pathway Elucidation

Integrated omics approaches, such as metabolomics, proteomics, and transcriptomics, can provide a more complete understanding of the biological pathways involved in the formation and metabolism of this compound. While the general metabolic pathways of terbinafine (B446), including the formation of this compound, have been outlined, the intricate details of enzyme involvement, regulatory mechanisms, and potential interindividual variability remain areas for deeper exploration. scialert.netresearchgate.netdrugbank.comresearchgate.net

Metabolomics can help identify and quantify a wider range of metabolites related to this compound, potentially uncovering previously uncharacterized intermediates or downstream products. Proteomics can identify the specific enzymes and transporters involved in this compound's synthesis and transport, while transcriptomics can shed light on the gene expression patterns that regulate these processes. Combining these data sets through integrated analysis can build a comprehensive picture of the metabolic network surrounding this compound. Such approaches have been suggested for gaining a better understanding of pharmacodynamic responses and covariates influencing pharmacokinetics. science.govresearchgate.netliverpool.ac.uk

Development of Predictive Models for this compound Formation and Disposition

Developing predictive models for this compound formation and disposition is crucial for understanding its pharmacokinetics and potential accumulation. These models can leverage in vitro data, such as enzyme kinetics and transporter activity, as well as in vivo data from clinical and preclinical studies. nih.govresearchgate.netnih.gov

Current research has utilized computational modeling to assess competing metabolic pathways of terbinafine, including those potentially leading to this compound. nih.govresearchgate.netnih.gov However, more sophisticated models are needed to accurately predict this compound concentrations in various tissues and biological fluids over time, considering factors such as interindividual variability in enzyme activity, drug interactions, and physiological conditions. nih.govnih.gov These models could aid in predicting potential accumulation or altered disposition of this compound in specific patient populations.

Targeted Research on Underexplored this compound Precursor Metabolites

While hydroxyterbinafine is known to be oxidized to this compound, there may be other underexplored precursor metabolites or alternative pathways contributing to its formation. drugbank.com Targeted research focusing on identifying and characterizing these potential precursors is necessary.

Advanced analytical techniques, such as high-resolution mass spectrometry and chromatography, can be employed to screen biological samples for novel metabolites structurally related to this compound. nih.govresearchgate.net Once identified, in vitro studies using recombinant enzymes or cellular models can help confirm their role as precursors and elucidate the specific enzymatic reactions involved. Understanding all relevant precursor metabolites is essential for a complete picture of this compound biosynthesis.

Advanced Computational Studies of this compound Molecular Interactions

Advanced computational studies, including molecular docking and molecular dynamics simulations, can provide detailed insights into the molecular interactions of this compound with enzymes, transporters, and other biological targets. scialert.net While computational modeling has been used in terbinafine metabolism studies, specific focus on this compound's interactions is needed. scialert.netnih.govresearchgate.netnih.gov

These studies can help predict which enzymes are most likely to be involved in its further metabolism or excretion, and which transporters are responsible for its uptake and efflux in different tissues. drugbank.com Furthermore, computational methods can explore potential interactions of this compound with off-target proteins, which could inform future investigations into its pharmacological or toxicological profile, even if it is currently considered inactive. scialert.net

Longitudinal Studies on this compound in Specific Patient Populations

Longitudinal studies are needed to investigate the pharmacokinetics and disposition of this compound in specific patient populations, such as those with impaired hepatic or renal function, different age groups (e.g., pediatric and geriatric patients), or those receiving co-medications that may affect terbinafine metabolism. capes.gov.brnih.govnih.gov

Studies have reported this compound in the plasma of pediatric patients, and its levels, along with other metabolites, reached steady state after repeated administration. capes.gov.brnih.gov However, the impact of various physiological and pathological conditions on this compound levels and elimination over extended periods requires further investigation. nih.gov Longitudinal studies can help identify factors that contribute to variability in this compound exposure and assess potential long-term implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。